molecular formula C10H10N2O2 B1321481 1H-吡咯并[2,3-b]吡啶-2-羧酸乙酯 CAS No. 221675-35-0

1H-吡咯并[2,3-b]吡啶-2-羧酸乙酯

货号 B1321481
CAS 编号: 221675-35-0
分子量: 190.2 g/mol
InChI 键: CBIVEMGUNRNUEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold .


Molecular Structure Analysis

The molecular structure of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate consists of a pyrrolo[2,3-b]pyridine core with an ethyl ester group attached . The InChI code for this compound is CBIVEMGUNRNUEB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate has a molecular weight of 190.20 g/mol . Its exact mass and monoisotopic mass are 190.074227566 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .

科学研究应用

Cancer Therapeutics: FGFR Inhibitors

Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development and progression . These compounds can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the migration and invasion of tumor cells. For instance, certain derivatives have shown significant inhibitory activity against breast cancer cell lines .

Antiproliferative Agents Against Hep3B Cells

The compound has been utilized in the development of FGFR4 inhibitors, which exhibit potent antiproliferative activity against Hep3B cells, a hepatocellular carcinoma cell line . This highlights its potential application in liver cancer treatment.

Human Neutrophil Elastase Inhibitors

Research has also explored the use of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a scaffold for targeting human neutrophil elastase (HNE) . HNE is an enzyme implicated in various inflammatory diseases, and its inhibition could lead to new treatments for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Anti-Diabetic Applications

Analogues of the compound have been investigated for their efficacy in reducing blood glucose levels, which may be beneficial in the treatment of diabetes and related metabolic disorders . This includes potential applications in managing type 1 diabetes, obesity-related diabetes, and diabetic dyslipidemia.

Cardiovascular Disease Management

Due to its potential in lowering blood glucose, ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate could also be relevant in the prevention and treatment of cardiovascular diseases associated with hyperglycemia and hyperlipidemia .

Angiogenesis Modulation

The FGFR pathway, which can be modulated by derivatives of this compound, is involved in angiogenesis—the formation of new blood vessels . This application could be significant in wound healing, tissue regeneration, and combating diseases characterized by abnormal vessel growth.

Neurological Disorder Research

Given the role of the FGF–FGFR axis in cell proliferation and migration, there’s potential for these derivatives to contribute to the understanding and treatment of neurological disorders where these processes are disrupted .

Drug Development and Optimization

The low molecular weight and potent activity of certain ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives make them appealing lead compounds for further drug development and optimization . This could lead to the creation of more effective and targeted therapies for various diseases.

安全和危害

The safety and hazards associated with ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate are not detailed in the available literature .

属性

IUPAC Name

ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-7-4-3-5-11-9(7)12-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIVEMGUNRNUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619125
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS RN

221675-35-0
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

30 ml of n-butyllithium are added, under nitrogen, at a temperature of less than 5° C., to 5 g of 2-(N-Boc)amino-3-methylpyridine in 100 ml of THF. After stirring for 1 hour at 0° C., the lithiated derivative thus formed is added to a solution of 7 g of ethyl oxalate in 50 ml of THF at −3° C. The reaction medium is allowed to return to RT and is then poured slowly into 25 ml of 6N HCl at 0° C., while maintaining the temperature below 100° C. This mixture is heated at 50° C. for 2 hours and the pH is then brought to 3 by addition of 1N NaOH. This mixture is extracted with Et2O and the organic phase is taken up in K2CO3 solution and then dried and evaporated to give 1.8 g of the expected compound in the form of white crystals: m.p.=162° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of (RS) ethyl (2-hydroxy-1-tert-butoxycarbonyl-7-azaindoline-2-carboxylate) (0.6 g, 1.9 mmol) in ethanol (20 mL) was added dropwise concentrated hydrochloric acid (0.6 mL). The mixture was heated under reflux for 2 h, cooled to room temperature and partitioned between ether (30 mL) and aqueous sodium hydrogen carbonate solution (30 mL). The organic layer was washed (water, brine), dried (sodium sulfate) and concentrated in vacuo to give ethyl 7-azaindole-2-carboxylate as a white solid (0.26 g, 70%). mp 153–6° C. Found: C, 62.84; H, 5.34; N, 14.50%. C10H10N2O2 requires: C, 63.15; H, 5.30; N, 14.72%.
Name
(RS) ethyl (2-hydroxy-1-tert-butoxycarbonyl-7-azaindoline-2-carboxylate)
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 4
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 5
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。